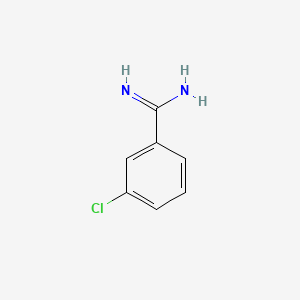

3-Chloro-benzamidine

描述

Historical Context and Evolution of Benzamidine (B55565) Research

The study of benzamidine and its derivatives has a rich history rooted in the efforts to understand and modulate enzymatic processes, particularly those involving serine proteases. Initially, research focused on naturally occurring protease inhibitors. However, the discovery of the inhibitory action of simpler, synthetic molecules like benzamidine opened new avenues for drug design and biochemical investigation.

In 1980, a significant development occurred when researchers demonstrated that benzamidine-based compounds possessed inhibitory activity similar to the then-predominant arginine-based inhibitors. ahajournals.org This finding was pivotal and spurred the development of numerous benzamidine derivatives as potential therapeutic agents. The core structure of benzamidine proved to be a versatile scaffold for modification, allowing scientists to fine-tune the inhibitory potency and selectivity of these compounds. ahajournals.org

Over the years, the focus of benzamidine research has expanded significantly. Early work centered on its role as a competitive inhibitor of trypsin and other trypsin-like serine proteases. wikipedia.org This property made it a valuable tool in protein crystallography to prevent the degradation of proteins of interest. wikipedia.org As research progressed, the benzamidine moiety was incorporated into more complex pharmaceutical agents, a notable example being the anticoagulant dabigatran. ahajournals.orgwikipedia.org The evolution of benzamidine research showcases a journey from a simple enzyme inhibitor to a foundational component in the design of sophisticated drugs.

Contemporary Significance of 3-Chloro-benzamidine in Chemical Science

In the landscape of modern chemical science, this compound and its derivatives hold considerable importance due to their diverse applications and unique chemical properties. The introduction of a chloro group at the 3-position of the benzamidine backbone significantly influences the molecule's electronic and steric properties, which in turn affects its reactivity and biological interactions. ontosight.ai

Key Areas of Contemporary Significance:

Enzyme Inhibition: A primary area of interest is the role of this compound derivatives as inhibitors of serine proteases such as thrombin, trypsin, and factor Xa. These enzymes are integral to the blood coagulation cascade, and their inhibition is a key strategy for the prevention of thrombosis. The specific substitution pattern of this compound contributes to its unique biological activity.

Medicinal Chemistry: The benzamidine scaffold, including chlorinated derivatives, is a common structural element in medicinal chemistry. nih.gov Researchers frequently modify molecules by incorporating the amidine group to enhance pharmacological properties and address issues like antimicrobial resistance. nih.gov For instance, N-(3-Chloro-benzyl)-3-fluoro-benzamidine has been investigated for its potential anticoagulant, anti-inflammatory, and antimicrobial properties. ontosight.ai

Synthetic Chemistry: Chlorinated benzamidines serve as versatile reagents and intermediates in organic synthesis. lookchem.com For example, 4-Chloro-benzamidine is utilized in the production of pharmaceuticals and agrochemicals. lookchem.com The reactivity of the chloro-substituted ring and the amidine group allows for the construction of more complex molecules.

Antimicrobial Research: Benzamidine derivatives have shown promise in the development of new antimicrobial agents. researchgate.netmdpi.com Studies have explored their activity against various pathogens, including bacteria and fungi. researchgate.netmdpi.comresearchgate.net The incorporation of a chloro-substituent can modulate the antimicrobial spectrum and efficacy.

Interactive Data Table: Properties of Chloro-Benzamidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Application Areas |

| 2-Chloro-benzamidine hydrochloride | 45743-05-3 | C7H7ClN2·HCl | 191.06 | Pharmaceutical intermediate, biochemical reagent, antimicrobial |

| 4-Chloro-benzamidine | 19563-04-3 | C7H7ClN2 | 154.6 | Chemical synthesis, research tool, pharmaceutical development |

| 3-Chloro-N-hydroxy-4-methyl-benzamidine | 500024-78-2 | C8H9ClN2O | 184.623 | Research chemical |

This table presents a selection of chloro-benzamidine derivatives and their key attributes based on available research data. lookchem.comenovationchem.comchemimpex.comscbt.com

Current Research Frontiers and Unmet Challenges

The exploration of this compound and related compounds continues to push the boundaries of chemical and biological research. Current investigations are aimed at harnessing their full potential while addressing existing limitations.

Current Research Frontiers:

Structure-Activity Relationship (SAR) Studies: A major frontier is the detailed investigation of the structure-activity relationships of benzamidine derivatives. By systematically modifying the structure, such as altering the position and nature of substituents on the benzene (B151609) ring, researchers aim to optimize inhibitory potency, selectivity, and pharmacokinetic properties.

Development of Novel Therapeutics: Research is actively pursuing the development of new therapeutic agents based on the benzamidine scaffold for a range of conditions, including thrombotic disorders, inflammatory diseases, and infections. ontosight.ai The focus is on designing compounds with improved efficacy and safety profiles.

Antimicrobial Drug Development: With the rise of antimicrobial resistance, there is a renewed interest in amidine-containing compounds. nih.gov Current research is exploring novel benzamidine analogues for their activity against drug-resistant pathogens. researchgate.netmdpi.com

Application in Agrochemicals: The use of benzamidine derivatives in the synthesis of agrochemicals, such as pesticides, is an expanding area of research. lookchem.comgoogle.com This involves creating compounds that are effective for crop protection while being environmentally conscious. google.com

Unmet Challenges:

Selectivity: A significant challenge is achieving high selectivity for the target enzyme or receptor. Many early benzamidine-based inhibitors were non-specific, which could lead to off-target effects. frontiersin.org Modern research focuses on designing highly selective inhibitors to minimize potential side effects.

Bioavailability: For a compound to be an effective oral drug, it must have good bioavailability. Some benzamidine derivatives face challenges with absorption and metabolism. ahajournals.org Ongoing research is exploring strategies like the use of prodrugs to overcome these hurdles. ahajournals.org

Understanding Resistance Mechanisms: In the context of antimicrobial applications, understanding and overcoming potential resistance mechanisms in pathogens is a critical challenge.

Structure

3D Structure

属性

IUPAC Name |

3-chlorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURAKWQBMZORLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276828 | |

| Record name | 3-chloro-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25412-62-8 | |

| Record name | 3-chloro-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro Benzamidine and Its Analogues

Regioselective Synthesis of 3-Chloro-benzamidine Core Structure

Achieving regioselectivity is a paramount challenge in the synthesis of substituted benzamidines. The precise placement of the chlorine atom at the 3-position of the benzamidine (B55565) core is critical for its intended biological activity or material properties.

Multi-Step Synthetic Strategies and Yield Optimization

Multi-step synthesis provides a reliable, albeit often lengthy, route to complex molecules like this compound. solubilityofthings.com The process typically begins with a readily available starting material, which undergoes a series of chemical transformations to introduce the required functional groups in a stepwise and controlled manner. solubilityofthings.com A common strategy involves the initial synthesis of a substituted benzonitrile (B105546), which is then converted to the corresponding benzamidine.

Table 1: Example of a Multi-Step Synthesis Approach

| Step | Reaction | Key Considerations |

| 1 | Nitration of a suitable benzene (B151609) derivative | Control of regioselectivity to favor meta-substitution. |

| 2 | Reduction of the nitro group to an amine | Choice of reducing agent to avoid side reactions. |

| 3 | Sandmeyer reaction to introduce the chloro substituent | Diazotization conditions and copper(I) chloride source. |

| 4 | Cyanation of the aryl halide | Catalyst selection (e.g., palladium or copper) and reaction conditions. |

| 5 | Conversion of the nitrile to the amidine | Pinner reaction or reaction with an amine source. |

Divergent Synthetic Pathways to Benzamidine Scaffolds

Divergent synthesis offers an efficient strategy for creating a library of structurally related compounds from a common intermediate. This approach is particularly valuable in drug discovery, where the synthesis and evaluation of numerous analogues are necessary to identify lead compounds. Starting from a versatile building block, different reaction pathways can be employed to introduce a variety of substituents onto the benzamidine scaffold. nih.gov

For example, a key intermediate can be functionalized through various cross-coupling reactions or other transformations to generate a diverse set of this compound analogues with different substitution patterns. This allows for a systematic exploration of the structure-activity relationship (SAR). The development of such divergent routes relies on the strategic use of protecting groups and the careful selection of orthogonal reaction conditions. nih.gov The ability to generate two distinct classes of bioactive guanidines from a common precursor highlights the power of divergent synthesis in creating molecular diversity. nih.gov

Modern Catalytic Approaches in this compound Synthesis

The development of novel catalytic systems has revolutionized the synthesis of complex organic molecules, offering milder reaction conditions, higher selectivity, and improved efficiency.

Transition Metal-Catalyzed Coupling Reactions for Amidine Formation

Transition metal catalysis has become an indispensable tool in modern organic synthesis. mdpi.com Palladium-, copper-, and rhodium-catalyzed reactions are widely used for the formation of carbon-nitrogen bonds, a key step in the synthesis of benzamidines. rsc.orgacs.orgmdpi.com For instance, the Buchwald-Hartwig amination allows for the direct coupling of an aryl halide with an amine, providing a powerful method for constructing the N-aryl benzamidine core. researchgate.net

Recent advances have focused on the development of more active and versatile catalyst systems, including those based on earth-abundant metals. nih.gov These catalysts often exhibit high functional group tolerance, enabling the synthesis of complex benzamidine derivatives without the need for extensive protecting group manipulations. The regioselective coupling of amidines with polyhalogenated arenes, facilitated by palladium catalysis, has been demonstrated as a viable route to specifically substituted N-arylbenzimidamides. researchgate.net

Table 2: Transition Metal-Catalyzed Reactions in Benzamidine Synthesis

| Catalyst System | Reaction Type | Application | Reference |

| Pd(OAc)2 / Ligand | Buchwald-Hartwig Amination | Formation of N-aryl benzamidines from aryl halides and amidines. | researchgate.net |

| Cu(OAc)2 | Intramolecular C-H Amination | Synthesis of benzimidazoles from N-phenylbenzamidines. | acs.org |

| [RhCp*Cl2]2 | C-H Activation/Annulation | Synthesis of isoquinolines from benzamidines and alkynes. | rsc.org |

Organocatalytic Applications in Chloro-Benzamidine Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and environmentally friendly alternative to traditional metal-based catalysis. ias.ac.in Proline and its derivatives, as well as other chiral amines and phosphoric acids, have been successfully employed in a variety of asymmetric transformations. nih.gov

In the context of chloro-benzamidine synthesis, organocatalysts can be utilized to control the stereochemistry of reactions, leading to the formation of enantioenriched products. nih.gov For example, an organocatalytic tandem α-chlorination-aldol reaction can produce syn-chlorohydrins with high diastereoselectivity and enantiopurity, which can serve as versatile precursors for chiral building blocks. nih.gov The use of imidazole (B134444) as an organocatalyst has been shown to be effective in the synthesis of various heterocyclic compounds under aqueous conditions. ias.ac.in

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance sustainability. chemmethod.com This involves the use of renewable starting materials, the reduction of waste, and the use of environmentally benign solvents and catalysts. researchgate.net

In the synthesis of this compound and its analogues, green chemistry approaches may include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or bio-based solvents like 2-MeTHF. nih.gov

Catalytic Methods: Employing highly efficient and recyclable catalysts to minimize waste and energy consumption. google.com Ionic liquid-supported nano-metal catalysts have been developed for the green and efficient synthesis of benzamidine derivatives from benzonitrile raw materials. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. nih.gov

Energy Efficiency: Utilizing microwave irradiation or flow chemistry to reduce reaction times and energy consumption. chim.it

A method for synthesizing benzimidazole (B57391) derivatives in water without the need for an additional catalyst has been reported, highlighting a highly valuable approach from both an environmental and economic standpoint. chemmethod.com The development of one-pot syntheses and multicomponent reactions further contributes to the goals of green chemistry by reducing the number of purification steps and minimizing waste generation. chemmethod.comresearchgate.net

Solvent-Free and Aqueous Medium Synthesis of this compound

Traditional organic syntheses often rely on volatile and hazardous organic solvents. The development of solvent-free and aqueous-based methods represents a significant step towards greener chemistry.

Solvent-Free Synthesis: A notable solvent-free method for producing N-aryl benzamidines, including analogues of this compound, involves the reaction of a nitrile with an amine mediated by a Lewis acid catalyst like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). nih.gov In a typical procedure, an appropriate nitrile and amine are heated together with the catalyst at temperatures between 100–110°C for 3-4 hours. nih.gov This direct reaction avoids the use of any solvent, simplifying the workup process, which typically involves neutralization and extraction. nih.gov Research has indicated that TiCl₄ may be a preferable catalyst over SnCl₄ for this transformation based on product yield. nih.gov The synthesis of 3-Chloro-N-(pyridin-2-yl)benzamidine has been successfully demonstrated using this solvent-free approach. nih.gov

Aqueous Medium Synthesis: Syntheses in aqueous media are highly desirable due to the low cost, non-flammability, and low toxicity of water. While direct synthesis of this compound in a purely aqueous system is less commonly documented, related procedures highlight the feasibility of using water as a component of the reaction medium. For instance, the synthesis of benzimidazoles can be achieved from N-halo-N'-phenyl amidines in water, a water-miscible organic solvent, or an aqueous alcoholic medium. google.com Another approach involves a biphasic system, such as hexane (B92381) and dimethyl sulfoxide (B87167) (DMSO), with an aqueous solution of sodium hypochlorite (B82951) for the preparation of diazirine intermediates from benzamidine hydrochloride. orgsyn.org This demonstrates that water can be integrated into synthetic sequences involving benzamidine derivatives.

| Methodology | Key Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free Synthesis | 3-Chlorobenzonitrile, Amine, TiCl₄ or SnCl₄ | 100–110°C, 3-4 hours | No organic solvent, simple workup, good yields | nih.gov |

| Aqueous Medium Synthesis | N-halo-N'-phenyl amidine, Base | Aqueous or aqueous/organic mixture | Environmentally benign solvent (water) | google.com |

Atom Economy and Efficiency in this compound Production

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chemistry-teaching-resources.com It provides a critical metric for evaluating the sustainability of a synthetic process, as a higher atom economy signifies less waste generation. savemyexams.com

The formula for atom economy is: % Atom Economy = (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) x 100

Different reaction types inherently possess different levels of atom economy. chemistry-teaching-resources.com

Addition and Rearrangement Reactions: These are the most atom-economical reactions, as all reactant atoms are incorporated into the final product, resulting in a theoretical 100% atom economy. chemistry-teaching-resources.com

Substitution and Elimination Reactions: These reactions are inherently less atom-economical because they generate byproducts that are not part of the desired final molecule. chemistry-teaching-resources.com

In contrast, the solvent-free synthesis of N-aryl benzamidines from a nitrile and an amine is an addition reaction. nih.gov In theory, if the amine simply adds across the nitrile triple bond, the atom economy would be 100%. However, the use of a Lewis acid catalyst that is consumed or forms a complex that must be hydrolyzed during workup can introduce waste streams, slightly reducing the practical atom economy. Nevertheless, such direct addition approaches are generally far more efficient than multi-step substitution or elimination pathways. chemistry-teaching-resources.com

| Reaction Type | Description | Typical Atom Economy | Example in Amidine Synthesis |

|---|---|---|---|

| Addition | Reactants combine to form a single product. | High (approaching 100%) | Direct reaction of a nitrile with an amine. nih.gov |

| Substitution | Part of one molecule is replaced by another atom or group. | Lower | Pinner synthesis (ammonia displaces the alkoxy group). mdpi.com |

| Elimination | A molecule splits into two or more smaller molecules. | Low | Not a primary route for amidine synthesis. |

| Rearrangement | A molecule's atoms are rearranged to form an isomer. | High (100%) | Not a primary route for amidine synthesis. |

Combinatorial and Parallel Synthesis of this compound Derivative Libraries

Combinatorial chemistry and parallel synthesis are powerful tools used to accelerate the drug discovery process by rapidly generating large numbers of structurally related compounds (libraries). These techniques are particularly valuable for creating libraries of this compound derivatives to explore structure-activity relationships (SAR).

Solid-Phase Organic Synthesis (SPOS) Techniques

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry. In SPOS, a starting material is attached to an insoluble polymer support (resin), and successive reagents are added in solution. Excess reagents and byproducts are easily removed by filtration and washing, simplifying purification.

The synthesis of benzamidine derivative libraries has been successfully achieved using SPOS. One common strategy involves the following steps: researchgate.net

Immobilization: A molecule containing a nitrile group (a precursor to the amidine) is attached to a solid support, such as Wang resin.

Conversion to Amidoxime (B1450833): The resin-bound nitrile is treated with hydroxylamine (B1172632) to form a polymer-bound amidoxime.

Reduction to Amidine: The amidoxime is then reduced to the corresponding amidine using a reducing agent like tin(II) chloride (SnCl₂). researchgate.net

Modification and Cleavage: Further chemical modifications can be performed on the resin-bound amidine before it is cleaved from the support to yield the final product.

This approach has been used to create libraries of benzamidine-derived sulfonamides and hydantoins. nih.govnih.gov The key advantage of SPOS is the ease of purification and the ability to automate the process, allowing for the high-throughput synthesis of compound libraries. researchgate.net

| Step | Description | Typical Reagents | Reference |

|---|---|---|---|

| 1. Attachment to Resin | The initial building block is anchored to the solid support. | Cyanophenylalanine, Wang resin | researchgate.net |

| 2. Amidoxime Formation | The resin-bound nitrile is converted to an amidoxime. | Hydroxylamine hydrochloride | researchgate.net |

| 3. Reduction | The amidoxime is reduced to the target amidine. | Tin(II) chloride (SnCl₂) | researchgate.net |

| 4. Cleavage | The final compound is released from the resin. | Acid (e.g., TFA) | researchgate.net |

Solution-Phase Parallel Synthesis Methodologies

Solution-phase parallel synthesis combines the advantages of traditional solution-phase chemistry (e.g., easier reaction monitoring) with the high-throughput nature of parallel processing. In this technique, reactions are run simultaneously in separate vessels, often in an array format like a 96-well plate.

A general method for the parallel synthesis of drug-like libraries starting from benzamidine has been developed. thieme-connect.com For example, a library of 5-amino-substituted 1,2,4-thiadiazoles was generated from benzamidine in a multi-step sequence. thieme-connect.com The key to successful solution-phase parallel synthesis is the use of purification techniques amenable to high-throughput workflows, such as liquid-liquid extraction, solid-phase extraction (SPE), or the use of scavenger resins to remove excess reagents and byproducts. researchgate.net

Solution-phase methods have been employed to create diverse libraries of heterocyclic compounds like benzimidazoles and vinylic benzamides in parallel. acs.orgnih.gov These methodologies allow for significant structural diversification, as starting materials like this compound can be reacted with a wide array of building blocks in parallel to quickly generate a focused library of derivatives.

| Feature | Solid-Phase Synthesis (SPOS) | Solution-Phase Parallel Synthesis |

|---|---|---|

| Reaction Medium | Heterogeneous (reagent in solution, substrate on solid support) | Homogeneous (all reactants in solution) |

| Purification | Simple filtration and washing of the resin | More complex (extraction, chromatography, scavenger resins) researchgate.net |

| Reaction Monitoring | Difficult, often requires cleavage of a sample | Straightforward using standard techniques (TLC, LC-MS) |

| Scalability | Can be limited by resin loading capacity | More easily scaled up to produce larger quantities |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Chloro Benzamidine

Nucleophilic and Electrophilic Reactivity of the Amidine Functional Group

The amidine functional group, -C(=NH)NH2, is the defining feature of 3-Chloro-benzamidine's reactivity. It possesses both nucleophilic and electrophilic characteristics, allowing it to participate in a wide array of chemical transformations. The nitrogen atoms, with their lone pairs of electrons, act as nucleophilic centers, while the central carbon atom can exhibit electrophilic character, particularly when the nitrogen atoms are protonated or substituted. pressbooks.pub

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nitrogen atoms of the amidine group readily react with various electrophiles, leading to N-substituted derivatives.

Acylation: The reaction of amidines with acylating agents, such as acid chlorides or anhydrides, yields N-acylamidines. For instance, palladium-catalyzed aminocarbonylation processes have been developed for the synthesis of acyl amidines from aryl halides and amidines. diva-portal.org In these reactions, a chloro-substituted benzamidine (B55565) derivative can be successfully acylated, demonstrating the feasibility of this transformation. diva-portal.org These reactions are significant for creating more complex molecular architectures. acs.orgpnas.org

Alkylation: Amidines can be alkylated on the nitrogen atoms. The reaction of benzamidine with alkyl halides, such as trimethylene bromide, has been shown to produce N-alkylated pyrimidine (B1678525) structures. researchgate.net This reactivity allows for the introduction of various alkyl chains onto the this compound scaffold.

Arylation: N-Arylation of amidines is a powerful tool for C-N bond formation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the coupling of amidines with aryl halides. mit.edu This methodology has been successfully applied to a range of aryl and alkyl amidines, including the selective monoarylation of the amidine group. mit.edu The reaction conditions can be tuned to achieve high yields with various electrophiles. mit.edu

| Reaction Type | Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| Acylation | Aryl Halide, CO, Pd(OAc)₂, Ligand | N-Acylamidine | diva-portal.org |

| Arylation | Aryl Halide, Pd Catalyst, Base | N-Arylamidine | mit.edu |

| Alkylation | Trimethylene Bromide | N-Alkylated Pyrimidine | researchgate.net |

Protonation and Tautomerization Equilibria Studies

The basicity of the amidine group plays a crucial role in its reactivity and intermolecular interactions.

Protonation: The imino nitrogen atom of the amidine is the more basic site and is readily protonated by acids to form a resonance-stabilized benzamidinium cation. researchgate.net This protonation event is fundamental in the formation of organic salts and influences the compound's solubility and crystal packing. In these protonated species, the positive charge is delocalized over the N-C-N system, which enhances the potential for strong, charge-assisted hydrogen bonding. researchgate.net

Tautomerization: Amidines can exist in different tautomeric forms. For this compound, this involves the migration of a proton between the two nitrogen atoms. The equilibrium between these tautomers can be influenced by factors such as solvent polarity, temperature, and pH. meihonglab.com While the tautomers are often rapidly interconverting, their relative populations can affect the regioselectivity of substitution reactions on the nitrogen atoms. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are instrumental in studying these equilibria, although the rapid exchange can sometimes lead to broadened signals. meihonglab.comturkjps.org The stability of a particular tautomer can be influenced by intra- and intermolecular hydrogen bonding. meihonglab.com

Transformations Involving the Aromatic Chloro-Substituent

The chlorine atom attached to the benzene (B151609) ring is a key site for functionalization, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions and Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.govmdpi.comyonedalabs.com Aryl chlorides, like this compound, can serve as electrophilic partners in these transformations, although they are generally less reactive than the corresponding bromides or iodides. nih.govmsu.edu

Prominent examples of such reactions include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide to form a C-C bond. mdpi.com It is widely used in the pharmaceutical industry for the synthesis of biaryl compounds. yonedalabs.com The chloro-substituent on this compound can be replaced with an aryl or vinyl group under appropriate catalytic conditions.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. While often used for N-arylation of other molecules, it can also be conceptualized for modifying the aromatic core if a suitable amine nucleophile is used against the chloro-substituent.

Cobalt-Catalyzed Coupling: Research has shown that cobalt complexes can also effectively catalyze intramolecular C-N cross-coupling reactions in related halophenyl amidine systems to generate heterocyclic products like benzimidazoles. researchgate.net

The efficiency of these reactions depends on the choice of catalyst, ligand, base, and solvent. In some cascade reactions, chloro-substituted benzamidines have been shown to be effective substrates, leading to complex heterocyclic systems in good yields. sci-hub.se

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid/Ester + Aryl Halide | C-C | Palladium | mdpi.com |

| Buchwald-Hartwig | Amine + Aryl Halide | C-N | Palladium | nih.gov |

| Intramolecular Amination | Internal Amidine N + Aryl Halide | C-N | Cobalt or Copper | researchgate.net |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is another important pathway for functionalizing the aromatic ring. wikipedia.org In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing the leaving group (chloride), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is then restored upon the expulsion of the chloride ion. libretexts.orgmasterorganicchemistry.com

The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the anionic Meisenheimer intermediate. wikipedia.orglibretexts.orgmasterorganicchemistry.com The amidine group is electron-withdrawing. Positioned meta to the chlorine atom, its activating effect on SNAr is less potent than if it were in the ortho or para position, but it still renders the ring more electrophilic compared to simple chlorobenzene. masterorganicchemistry.com A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed in SNAr reactions, allowing for the introduction of diverse functionalities. d-nb.info

Cycloaddition and Condensation Reactions of this compound Derivatives

Amidines are valuable building blocks in heterocyclic synthesis, participating in various cycloaddition and condensation reactions. semanticscholar.org

Condensation Reactions: this compound can react with bifunctional reagents to form heterocyclic rings. A notable example is the copper(I)-catalyzed tandem C–N coupling/condensation cyclization between ortho-bromophenyl methyl NH-sulfoximines and substituted benzamidines, including those with chloro substituents. rsc.org This reaction proceeds efficiently to yield benzothiadiazine 1-oxides. rsc.org The position of the chloro group (meta or para) has been shown to have little effect on the reactivity in this specific system. rsc.org Condensation of amidine derivatives is also a key step in the synthesis of pyrimidines and quinazolines. researchgate.netacs.orgbeilstein-journals.org

Cycloaddition Reactions: The amidine moiety can be incorporated into more complex systems that can act as dipoles or dienophiles in cycloaddition reactions. unimi.itnih.gov For example, N-substituted amidines can be part of a 1,3-diazabuta-1,3-diene system, which can undergo cycloaddition with ketenes. unimi.it Furthermore, amidines are precursors to other reactive intermediates, such as nitrilimines, which undergo 1,3-dipolar cycloadditions to form five-membered heterocycles like 1,2,4-triazoles. alaqsa.edu.ps The reaction of benzamidine with sulfur-nitrogen reagents can also lead to sulfur-containing heterocycles via cyclocondensation pathways. researchgate.net

Mechanistic Investigations Utilizing Isotopic Labeling and Kinetic Studies

The elucidation of reaction pathways is a cornerstone of organic chemistry, relying on experimental techniques to probe the sequence of bond-making and bond-breaking events. Isotopic labeling and kinetic studies are powerful tools for gathering this evidence. researchgate.netsioc-journal.cn Isotopic labeling involves replacing an atom in a reactant with one of its isotopes to trace its path through the reaction, while kinetic studies measure reaction rates to provide information about the composition of the transition state. researchgate.netacs.org

A fundamental reaction of benzamidines is their hydrolysis to the corresponding benzamide (B126), particularly in aqueous basic solutions. anu.edu.auacs.org For this compound, this reaction would yield 3-chlorobenzamide (B146230) and ammonia (B1221849). Mechanistic questions arise regarding the nature of the nucleophile (water vs. hydroxide) and the form of the amidine that reacts (neutral this compound vs. its protonated 3-chlorobenzamidinium cation).

Isotopic Labeling Studies

Isotopic labeling can definitively identify the source of the oxygen atom in the 3-chlorobenzamide product. A hypothetical experiment could involve the hydrolysis of this compound in water enriched with the heavy oxygen isotope, ¹⁸O (H₂¹⁸O). The product, 3-chlorobenzamide, would be isolated and analyzed by mass spectrometry.

If the reaction proceeds via the attack of a neutral water molecule, the ¹⁸O isotope would be incorporated into the carbonyl group of the product.

If the reaction involves the attack of a hydroxide (B78521) ion (HO⁻), which is in equilibrium with H₂O, the resulting 3-chlorobenzamide would also incorporate the ¹⁸O isotope.

However, by carefully designing the experiment and analyzing the intermediates, one can distinguish between pathways. For instance, studies on unsubstituted benzamidinium have shown that the dominant pathway involves the attack of a hydroxide ion on the neutral benzamidine base. anu.edu.auacs.org An isotopic labeling experiment could confirm if this holds true for the 3-chloro derivative by tracking the fate of labeled atoms under varying pH conditions. acs.org

Kinetic Studies

Kinetic analysis provides quantitative data on how reaction rates are affected by reactant concentrations, temperature, and catalysts, which helps in deducing the mechanism. The hydrolysis of benzamidinium compounds is known to be pH-dependent, with the rate increasing significantly at higher pH values. anu.edu.auchemrxiv.org This is because the concentration of the more reactive species—the neutral benzamidine—increases as the pH rises above its pKa.

The rate of hydrolysis can be monitored using techniques like ¹H NMR spectroscopy by observing the disappearance of the reactant signal and the appearance of the product signal. anu.edu.au A hypothetical kinetic study on this compound hydrolysis would likely show a similar trend.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of this compound at 298 K

| pH | [HO⁻] (M) | Pseudo-First-Order Rate Constant (k_obs) (s⁻¹) | Half-life (t₁/₂) |

|---|---|---|---|

| 9.0 | 1.0 x 10⁻⁵ | 3.0 x 10⁻⁷ | ~27 days |

| 11.0 | 1.0 x 10⁻³ | 2.5 x 10⁻⁶ | ~3 days |

| 13.0 | 1.0 x 10⁻¹ | 1.8 x 10⁻⁵ | ~11 hours |

This interactive table illustrates the expected increase in the rate of hydrolysis with increasing pH, based on data for similar compounds. anu.edu.auacs.orgresearchgate.net

Furthermore, the electronic nature of substituents on the benzene ring influences the reaction rate. The 3-chloro substituent is electron-withdrawing through its inductive effect. This effect increases the electrophilicity of the amidine carbon atom, making it more susceptible to nucleophilic attack. Therefore, the hydrolysis of this compound is expected to be faster than that of unsubstituted benzamidine. This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). acs.orgnih.gov For reactions involving nucleophilic attack on the benzamidine core, a positive rho (ρ) value would be expected, indicating that electron-withdrawing groups accelerate the reaction. In contrast, for reactions where the amidine acts as a nucleophile, a negative ρ value is observed, as electron-donating groups enhance reactivity. acs.org

Table 2: Illustrative Comparison of Hydrolysis Rates for Substituted Benzamidines

| Compound | Substituent | Electronic Effect | Expected Relative Rate of Hydrolysis |

|---|---|---|---|

| 4-Methoxybenzamidine | 4-OCH₃ | Electron-donating | Slower |

| Benzamidine | -H | Neutral | Baseline |

| This compound | 3-Cl | Electron-withdrawing | Faster |

This interactive table demonstrates the predicted influence of electronic effects on the rate of nucleophilic attack during hydrolysis.

Theoretical Chemistry Approaches to Reaction Mechanism Prediction

Theoretical and computational chemistry have become indispensable tools for predicting and understanding reaction mechanisms, complementing experimental studies. researchgate.net Methods like Density Functional Theory (DFT) allow for the calculation of the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. acs.org

For the hydrolysis of this compound, computational studies can be employed to model the plausible reaction pathways and determine the most energetically favorable one. Based on experimental work on similar systems, the dominant mechanism is the attack of a hydroxide ion on the neutral this compound. anu.edu.auacs.org A DFT study would model the following steps:

Nucleophilic Attack: A hydroxide ion (HO⁻) attacks the electrophilic carbon atom of the C=N double bond in neutral this compound. This leads to the formation of a tetrahedral intermediate. The energy barrier for this step (the activation energy) can be calculated.

Proton Transfer: A proton may be transferred from the newly added hydroxyl group to one of the nitrogen atoms.

Leaving Group Departure: The C-N bond breaks, and ammonia (NH₃) is eliminated, leading to the formation of the final product, 3-chlorobenzamide.

Table 3: Hypothetical DFT-Calculated Energy Profile for the Hydrolysis of this compound

| Species | Description | Relative Gibbs Free Energy (ΔG) (kJ/mol) |

|---|---|---|

| Reactants | This compound + HO⁻ | 0 |

| TS1 | Transition state for HO⁻ attack | +55 |

| Intermediate | Tetrahedral intermediate | +20 |

| TS2 | Transition state for NH₃ departure | +75 |

| Products | 3-Chlorobenzamide + NH₃ | -40 |

This interactive table presents a hypothetical energy profile for the reaction, illustrating how computational chemistry can quantify the energetics of a proposed mechanism. The values are illustrative and based on similar computed pathways. anu.edu.au

These theoretical models can also explain the effect of the chloro-substituent. Calculations would likely confirm that the electron-withdrawing nature of chlorine lowers the energy of the transition state for nucleophilic attack, thus accelerating the reaction compared to unsubstituted benzamidine, in agreement with the predictions from kinetic studies.

Structure Activity Relationship Sar and Structure Interaction Relationship Sir Analyses

Design Principles for 3-Chloro-benzamidine Analogues in SAR Studies

The design of analogues of a lead compound like this compound is a cornerstone of medicinal chemistry. Structure-Activity Relationship (SAR) studies systematically modify the chemical structure to understand which parts of the molecule are essential for its biological effects.

Bioisosteric replacement is a widely used strategy in drug design to optimize physicochemical and pharmacological properties. drughunter.com It involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of enhancing activity, improving selectivity, or reducing toxicity. drughunter.comdiva-portal.org For this compound analogues, various bioisosteric replacements can be considered to modulate their properties. For instance, the chlorine atom could be replaced with other halogens (e.g., fluorine, bromine) or a trifluoromethyl group to alter electronic and lipophilic characteristics. cambridgemedchemconsulting.com The amidine group itself can be replaced by other basic groups or heterocycles that can mimic its hydrogen bonding and electrostatic interactions. nih.gov

Scaffold hopping takes this concept further by replacing the central core of the molecule with a structurally different scaffold while aiming to retain the key interactions with the biological target. uniroma1.itcriver.comniper.gov.inbiosolveit.denih.gov This can lead to the discovery of novel chemical classes with improved properties or a more favorable intellectual property position. criver.com Starting from the this compound scaffold, one could explore replacing the phenyl ring with various heterocyclic systems. nih.gov This strategy can lead to compounds with altered solubility, metabolic stability, and target-binding affinities. uniroma1.it

A hypothetical example of bioisosteric replacements for the this compound scaffold is presented in the table below.

| Original Group | Bioisosteric Replacement | Potential Impact |

| Chlorine | Fluorine, Bromine, Methyl, Trifluoromethyl | Altered lipophilicity, electronic effects, and binding interactions |

| Benzene (B151609) Ring | Pyridine, Thiophene, Pyrazole | Modified solubility, metabolic stability, and hydrogen bonding capacity |

| Amidine | Guanidine, Amino-imidazole, Amino-triazole | Varied basicity (pKa), hydrogen bonding patterns, and target affinity |

Positional scanning is a powerful technique used in conjunction with combinatorial chemistry to systematically explore the SAR of a molecule. sci-hub.senih.gov In this approach, a library of compounds is synthesized where each position of the molecule is systematically varied with a range of different substituents. nih.gov For this compound, a positional scanning library could be designed to explore the effects of substituents at different positions of the phenyl ring. fortunepublish.com

Combinatorial chemistry allows for the rapid synthesis of a large number of compounds in a single process. fortunepublish.commdpi.comslideshare.netyoutube.com By combining a set of building blocks in all possible combinations, a diverse library of analogues can be generated for high-throughput screening. mdpi.com For this compound, a combinatorial library could be synthesized by reacting various substituted benzonitriles with ammonia (B1221849) or its equivalents, or by modifying the this compound core with a variety of reagents. rsc.org The results from screening these libraries can provide comprehensive SAR data, highlighting which structural modifications lead to improved biological activity.

An example of a positional scanning library design for this compound is outlined below:

| Position on Phenyl Ring | Substituent Set 1 | Substituent Set 2 | Substituent Set 3 |

| 2 | H, F, Cl, CH3 | OCH3, NO2, CN | Phenyl, Pyridyl |

| 4 | H, F, Cl, CH3 | OCH3, NO2, CN | Phenyl, Pyridyl |

| 5 | H, F, Cl, CH3 | OCH3, NO2, CN | Phenyl, Pyridyl |

| 6 | H, F, Cl, CH3 | OCH3, NO2, CN | Phenyl, Pyridyl |

Bioisosteric Replacements and Scaffold Hopping Strategies

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models are invaluable tools for predicting the activity of new, unsynthesized compounds and for understanding the key molecular properties that drive biological interactions. nih.govacs.org

The development of a robust QSAR model begins with the calculation of molecular descriptors. These are numerical values that describe various aspects of a molecule's structure, such as its electronic, steric, hydrophobic, and topological properties. ias.ac.in For a series of this compound analogues, a wide range of descriptors would be calculated, including those related to molecular weight, logP (lipophilicity), molar refractivity, and quantum chemical descriptors like HOMO and LUMO energies. researchgate.nettandfonline.com The selection of the most relevant descriptors that correlate with biological activity is a critical step, often performed using statistical methods like genetic algorithms or stepwise multiple linear regression. ias.ac.in

Once a QSAR model is built, it must be rigorously validated to ensure its predictive power. uniroma1.itnih.gov Common validation techniques include:

Internal Validation (Cross-validation): Techniques like leave-one-out (LOO) cross-validation are used to assess the model's robustness. nih.gov

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. uniroma1.it

Statistical Metrics: Various statistical parameters such as the squared correlation coefficient (R²), cross-validated R² (q²), and root mean square error (RMSE) are used to evaluate the model's performance. ias.ac.in

A hypothetical table of descriptors for a QSAR study on this compound analogues is shown below.

| Descriptor Type | Example Descriptors | Relevance to Biological Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Governs electrostatic interactions and reactivity with the target. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Influences the fit of the molecule into the binding site. |

| Hydrophobic | LogP, Hydrophobic Surface Area | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity Indices, Shape Indices | Describes the overall shape and branching of the molecule. |

A validated QSAR model can be used to predict the biological activity of novel this compound analogues before they are synthesized. acs.org This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. mdpi.com By analyzing the coefficients of the descriptors in the QSAR equation, researchers can gain insights into the key molecular features that are important for biological activity. For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of a particular region of the molecule could lead to higher activity. These models can be applied to predict interactions with various biological targets, such as serine proteases like thrombin and factor Xa, where benzamidine (B55565) derivatives are known to be inhibitors. nih.govacs.orgsci-hub.se

Descriptor Selection and Model Validation

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. nih.gov Conformational analysis studies the different spatial arrangements of a molecule's atoms that result from rotation around single bonds. researchgate.net For this compound, the rotation around the bond connecting the phenyl ring to the amidine group can lead to different rotamers, each with a distinct energy level and shape.

The specific conformation that a molecule adopts when it binds to a receptor is known as the bioactive conformation. nih.gov This conformation may not be the lowest energy conformation in solution. rsc.org Molecular recognition, the process by which a molecule binds to its target, is highly dependent on the conformational flexibility of both the ligand and the receptor. rsc.orgnih.govresearchgate.net

Molecular modeling techniques, such as molecular dynamics simulations, can be used to explore the conformational landscape of this compound and its analogues. nih.govacs.orgacs.org These studies can help to identify the low-energy conformations that are likely to be present in a biological system. acs.org By comparing the conformations of active and inactive analogues, it is possible to deduce the conformational requirements for binding to a specific target. nih.gov For instance, the dihedral angle between the phenyl ring and the amidine group may be a critical determinant of biological activity. Understanding these conformational preferences is essential for designing new analogues with improved binding affinity and selectivity. researchgate.net

Physicochemical Property Modulation for Optimized Biological Interactions

In the optimization of this compound as a lead compound, particularly for targets such as serine proteases, the modulation of its physicochemical properties is a key strategy to enhance biological interactions. ontosight.ai The chlorine atom at the meta-position of the benzamidine ring imparts specific electronic and lipophilic characteristics that serve as a foundation for further chemical modification. Structure-activity relationship (SAR) studies focus on systematically altering the molecule's structure to observe the effects on its biological potency and selectivity.

The primary physicochemical properties that are manipulated include lipophilicity, electronic effects, and steric bulk. The introduction of the chloro group itself increases the lipophilicity (hydrophobicity) of the phenyl ring, which can promote hydrophobic interactions within the binding pockets of target proteins. researchgate.net For instance, in serine proteases like thrombin or Factor Xa, the S1 specificity pocket is often a deep, hydrophobic cleft that accommodates the benzamidine moiety. pnas.org The chloro-substituted phenyl ring can engage in favorable chloro-π interactions, enhancing the binding affinity. archivepp.com

Further modifications to the this compound scaffold can fine-tune these interactions. Research on related benzamidine analogs demonstrates that altering the substitution pattern on the benzene ring significantly impacts activity. ontosight.ai Moving the chloro substituent from the meta- (3-position) to the ortho- or para-position would alter the molecule's dipole moment and its ability to fit within a constrained binding site. Similarly, introducing additional substituents can modulate electronic properties. Electron-withdrawing groups, such as a nitro (-NO2) or cyano (-CN) group, can influence the pKa of the amidine group, affecting its protonation state and its ability to form critical salt bridges with acidic residues like aspartate in an enzyme's active site. ontosight.aiacs.org Conversely, electron-donating groups, like methoxy (B1213986) (-OCH3), can also enhance binding affinity through different mechanisms. ontosight.ai

The goal of this modulation is to achieve a balance of properties that maximizes favorable interactions with the target protein while maintaining suitable pharmacokinetic characteristics. researchgate.net An iterative process of synthesis and biological testing allows for the systematic exploration of the chemical space around the this compound core to establish a robust SAR. archivepp.com

Table 1: Hypothetical SAR of this compound Derivatives This table illustrates how modifications to the this compound scaffold could theoretically influence its physicochemical properties and resulting biological interactions.

| Compound | Modification from this compound | Expected Change in Lipophilicity (LogP) | Potential Impact on Biological Interactions |

| Lead: this compound | - | Baseline | Forms key hydrogen bonds via the amidine group; chloro group engages in hydrophobic/halogen bonding. |

| Derivative A | Addition of a 4-fluoro group | Increase | May enhance halogen bonding interactions in the S1 pocket; increased lipophilicity could improve membrane permeability. |

| Derivative B | Addition of a 5-methoxy group | Slight Increase | Electron-donating group may alter ring electronics; potential for additional hydrogen bond acceptance. |

| Derivative C | Replacement of 3-chloro with 3-bromo | Increase | Larger halogen may provide stronger halogen bonds or introduce steric hindrance depending on the binding pocket topography. |

| Derivative D | Addition of a 4-amino group | Decrease | Increased polarity may improve solubility but could reduce cell permeability; potential for new hydrogen bonds. |

| Derivative E | Isomer: 4-Chloro-benzamidine | No significant change | Alters the geometry of interaction within the binding site, potentially increasing or decreasing fit and potency. nih.gov |

Ligand Efficiency and Drug Likeness Indices in this compound Optimization

During the lead optimization process, it is not enough to simply increase a compound's potency. Often, gains in potency are achieved by adding functional groups that significantly increase molecular weight (MW) and lipophilicity (LogP), which can negatively impact pharmacokinetic properties and lead to poor drug-likeness. pnas.org To guide a more efficient optimization process, medicinal chemists use metrics such as Ligand Efficiency (LE) and Ligand Lipophilicity Efficiency (LLE). researchgate.net

Ligand Efficiency (LE) is a metric that relates the binding affinity of a compound to its size, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). researchgate.net It is calculated as the binding energy (ΔG) divided by the HAC. In practical terms using pIC50 (or pKi), the formula is often expressed as: LE = (1.37 * pIC50) / HAC A higher LE value is desirable, as it indicates that the compound achieves its potency with a more efficient use of its atoms, making it a better starting point for further development. researchgate.net

For a hypothetical optimization campaign starting with this compound, chemists would synthesize and test a series of analogs. By calculating LE and LLE for each new compound, they can make more informed decisions about which structural modifications are most efficient and which are simply adding "dead weight" or undesirable lipophilicity. pensoft.net This data-driven approach helps prioritize compounds that have a higher probability of success in later stages of drug development. nih.gov

Table 2: Hypothetical Ligand Efficiency Analysis for this compound Analogs This table demonstrates the application of efficiency metrics in a hypothetical lead optimization project.

| Compound ID | Modification | pIC50 | MW ( g/mol ) | HAC | cLogP | LE | LLE |

| Lead-01 | This compound | 5.0 | 154.6 | 9 | 1.8 | 0.76 | 3.2 |

| Analog-A | Added 4-methyl group | 5.2 | 168.6 | 10 | 2.3 | 0.71 | 2.9 |

| Analog-B | Added 5-hydroxyl group | 5.5 | 170.6 | 10 | 1.5 | 0.75 | 4.0 |

| Analog-C | Added N-benzyl group | 6.5 | 244.7 | 16 | 3.5 | 0.56 | 3.0 |

| Analog-D | Added 4-fluoro, 5-hydroxyl | 6.0 | 188.6 | 11 | 1.7 | 0.75 | 4.3 |

Analysis: In this hypothetical data set, Analog-B shows an improvement in potency and LLE, with a stable LE. Analog-C significantly increases potency, but at a high cost to efficiency (lower LE and LLE) and increased size/lipophilicity. Analog-D represents a highly efficient optimization, improving potency while maintaining a good LE and improving the LLE, making it a promising candidate for further exploration.

Advanced Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 3-Chloro-benzamidine. These methods, which are based on the principles of quantum mechanics, provide insights into molecular properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) has become a widely used method for studying the electronic properties of molecular systems. DFT calculations have been employed to investigate various aspects of benzamidine (B55565) derivatives. For instance, studies on the hydrolysis of benzamidiniums have utilized DFT to understand the reaction mechanisms, showing that the dominant pathway involves the attack of a hydroxide (B78521) ion on the neutral benzamidine species. anu.edu.auacs.orgchemrxiv.org This type of analysis is crucial for understanding the stability and reactivity of this compound in different chemical environments.

DFT can also be used to predict various molecular properties. For example, in a study of 3-chloro-1,2-benzisothiazole, a related heterocyclic compound, DFT calculations with the 6-311++G(d,p) basis set were used to determine the optimized geometry, harmonic vibrational frequencies, and infrared and Raman intensities. nih.gov Similar calculations for this compound would allow for the prediction of its spectroscopic signatures. Furthermore, Mulliken population analysis can reveal the charge distribution across the molecule, and the calculation of HOMO and LUMO energies can provide insights into charge transfer possibilities within the molecule. nih.gov Natural Bond Orbital (NBO) analysis is another powerful tool within DFT that can be used to analyze the stability of the molecule. nih.gov

DFT simulations can also be used to predict electron density maps, which are particularly useful for understanding bonding characteristics. For instance, in a study of a related N-halamine, DFT was proposed to model the electron density of the N-Cl bond.

| DFT Application | Predicted Property | Significance |

| Reaction Mechanism Studies | Hydrolysis pathway and rate | Understanding chemical stability |

| Spectroscopic Properties | IR and Raman spectra | Compound identification and characterization |

| Electronic Properties | Charge distribution, HOMO-LUMO gap | Predicting reactivity and charge transfer |

| Stability Analysis | NBO analysis | Assessing molecular stability |

| Bonding Analysis | Electron density maps | Understanding chemical bonds |

Ab Initio Methods for Molecular Property Prediction

Ab initio methods are another class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For instance, ab initio calculations at the 6-31G* level have been used to derive partial charges for use in linear interaction energy methods to screen inhibitors. researchgate.net

For N-chloro-N′-(p-fluorophenyl)-benzamidine, a structurally related compound, periodic ab initio methods were considered computationally expensive for the solid state, leading researchers to focus on vacuum calculations of the equilibrium geometry and electrostatic properties. rsc.org This highlights a common challenge in applying high-level ab initio methods to larger systems.

A benchmark study comparing various quantum mechanical methods for calculating reaction energies found that second-order Møller-Plesset perturbation theory (MP2) and its spin-component scaled variant (SCS-MP2) provide results similar in quality to the "gold standard" CCSD(T) method. peerj.com Such benchmark data is invaluable for selecting the appropriate level of theory for studying the reactivity of this compound, balancing computational cost with desired accuracy.

Molecular Dynamics (MD) Simulations of this compound and Biomacromolecular Complexes

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the dynamic behavior of molecules and their interactions with biological macromolecules over time. cresset-group.comresearchgate.net By simulating the motions of atoms and molecules, MD can reveal details about conformational changes, binding events, and the thermodynamics of these processes.

Conformational Ensemble Sampling and Free Energy Calculations

MD simulations can be used to explore the conformational landscape of a molecule like this compound. By simulating the molecule in a solvent, one can generate an ensemble of thermally accessible conformations, providing a more realistic picture than a single static structure. cresset-group.com Analysis of these simulations can identify low-energy conformational states and the transitions between them. cresset-group.com

Free energy calculations, a key output of MD simulations, can quantify the relative stabilities of different conformations or the binding affinity of a ligand to a protein. nih.gov Methods like Bennett's acceptance ratio and thermodynamic integration are used to compute these free energy differences. sigmaaldrich.com For example, a study on benzamidine derivatives binding to arginine-specific gingipain calculated an average binding free energy of approximately -5 kcal/mol. nih.gov Another study on the trypsin/benzamidine complex calculated a standard binding free energy of -6.1 ± 0.1 kcal/mol, which showed good agreement with experimental values. nih.govresearchgate.net

Protein-Ligand Binding Dynamics and Residence Time Predictions

MD simulations are instrumental in understanding the dynamics of how a ligand like this compound binds to a protein target. These simulations can visualize the entire binding process, from the initial encounter to the formation of the final complex, revealing important interactions and potential intermediate states. mdpi.com For instance, simulations of benzamidine binding to trypsin have shown that it interacts with key residues like Asp189, His435, and Cys468 through hydrogen bonds. nih.govnih.gov

A critical aspect of drug efficacy that can be investigated with MD is the ligand's residence time, which is the duration for which a ligand remains bound to its target. chemrxiv.org Predicting residence time is computationally challenging due to the long timescales involved. mdpi.com However, enhanced sampling methods like Random Acceleration Molecular Dynamics (RAMD) and Infrequent Metadynamics (iMetaD) are being developed to accelerate these calculations and provide predictions of absolute residence times. chemrxiv.org Studies on the unbinding of benzamidine from trypsin have been used to develop and benchmark these advanced simulation techniques. researchgate.net

Molecular Docking and Virtual Screening Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ichem.md It is a cornerstone of structure-based drug design, allowing for the rapid screening of large libraries of compounds against a biological target. acs.org

In the context of this compound and its derivatives, molecular docking can be used to predict their binding modes within the active site of a target protein. For example, docking studies of benzamidine derivatives against E. coli DNA gyrase subunit B showed binding energies ranging from -9.3 to -10.3 kcal/mol. researchgate.net Similarly, docking of benzamidine analogues against gingipain K from P. gingivalis has been performed to understand their binding interactions. asianpubs.org

Virtual screening is a computational method that involves the docking of a large number of compounds to a target protein to identify potential hits. researchgate.net This approach can prioritize compounds for experimental testing, saving time and resources. For instance, a virtual screening of derivatives of 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol was performed to identify potential binders to a drug target. researchgate.net Given the known biological activities of benzamidines, this compound could be included in virtual screening campaigns targeting various enzymes, such as proteases. nih.gov

The accuracy of docking is often enhanced by combining it with other computational methods. For example, docking results can be refined and validated using MD simulations to assess the stability of the predicted binding poses. researchgate.net

| Computational Technique | Application for this compound | Example Finding |

| Molecular Docking | Predicting binding mode and affinity to a target protein. | Benzamidine derivatives showed binding energies of -9.3 to -10.3 kcal/mol against E. coli DNA gyrase B. researchgate.net |

| Virtual Screening | Identifying this compound as a potential hit from a large compound library. | Screening of related chloro-substituted compounds to identify potential drug candidates. researchgate.net |

| Docking with MD | Refining and validating the predicted binding pose of this compound. | Assessing the stability of docked ligand-protein complexes. researchgate.net |

Target Receptor Identification and Binding Site Analysis

Computational approaches are instrumental in identifying the potential protein targets of this compound and in characterizing its binding mode. Techniques such as reverse docking and molecular docking simulations are employed to screen extensive libraries of protein structures to find those that can favorably bind to this compound. Once a potential target is identified, further analysis of the binding site is conducted to understand the specific molecular interactions that stabilize the compound-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, all of which are crucial for the compound's affinity and selectivity.

For instance, benzamidine derivatives are known to target serine proteases, a class of enzymes involved in various physiological processes. Computational studies have elucidated how the benzamidine moiety interacts with the active site of these enzymes, with the positively charged amidinium group often forming a salt bridge with a conserved aspartate residue in the S1 pocket of the enzyme. The chloro-substituent on the phenyl ring of this compound can further influence its binding affinity and selectivity by engaging in specific hydrophobic or halogen bonding interactions within the binding pocket.

Table 1: Potential Target Receptors for this compound and Key Binding Site Residues

| Target Receptor | Receptor Class | Key Binding Site Residues | Potential Interactions with this compound |

| Thrombin | Serine Protease | Asp189, Gly216, Trp60d | Salt bridge, Hydrogen bonds, Hydrophobic interactions |

| Trypsin | Serine Protease | Asp189, Ser190, Gly219 | Salt bridge, Hydrogen bonds |

| Factor Xa | Serine Protease | Asp189, Tyr228, Trp215 | Salt bridge, Pi-pi stacking, Hydrophobic interactions |

High-Throughput Virtual Screening for Novel Ligands

High-throughput virtual screening (HTVS) is a computational technique used to screen vast libraries of chemical compounds against a specific drug target to identify potential new drug candidates. In the context of this compound, HTVS can be employed in two primary ways. Firstly, if this compound is identified as a hit compound with desirable activity, its chemical structure can be used as a query to search for structurally similar compounds with potentially improved properties. Secondly, if the target of this compound is known, large compound libraries can be screened against this target to discover novel scaffolds that may have better efficacy or a more favorable side-effect profile.

The process of HTVS involves several steps, starting with the preparation of the target protein structure and the compound library. Then, a docking algorithm is used to predict the binding pose and affinity of each compound in the library to the target's active site. The top-scoring compounds are then selected for further experimental validation.

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target receptor. A pharmacophore model can be generated based on the structure of a known active compound like this compound or a series of active compounds. This model then serves as a 3D query to screen compound databases for new molecules that fit the pharmacophore and are therefore likely to be active.

A pharmacophore model for a this compound-like inhibitor of a serine protease would typically include a positive ionizable feature representing the amidine group, a hydrophobic group for the phenyl ring, and a hydrogen bond acceptor for the nitrogen atoms. The chlorine atom could also be defined as a halogen bond donor or a hydrophobic feature, depending on the specific interactions it makes in the binding pocket.

Table 2: Key Pharmacophoric Features of this compound

| Pharmacophoric Feature | Chemical Moiety | Potential Role in Binding |

| Positive Ionizable | Amidine group | Forms salt bridge with negatively charged residues (e.g., Aspartate) |

| Aromatic Ring | Phenyl ring | Engages in pi-pi stacking or hydrophobic interactions |

| Hydrogen Bond Donor | Amidine NH2 groups | Forms hydrogen bonds with backbone or side-chain atoms |

| Halogen Atom | Chlorine | Can form halogen bonds or participate in hydrophobic interactions |

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics and machine learning are increasingly being applied in drug discovery to analyze large datasets of chemical information and to build predictive models. In the context of this compound research, these approaches can be used for a variety of purposes. For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of benzamidine derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds.

Machine learning algorithms, such as support vector machines and neural networks, can be trained on datasets of active and inactive compounds to classify new molecules as potential binders or non-binders to a specific target. These models can also be used to predict various pharmacokinetic and toxicological properties of compounds, such as their absorption, distribution, metabolism, excretion, and toxicity (ADMET), which is a critical aspect of drug development.

By leveraging these advanced computational and theoretical chemistry techniques, researchers can significantly accelerate the discovery and development of new drugs based on the this compound scaffold, ultimately leading to new therapies for a range of diseases.

Biological Target Identification and Mechanistic Characterization

Enzyme Inhibition Kinetics and Mechanism of Action Studies

The benzamidine (B55565) scaffold is a well-established pharmacophore known for its interaction with serine proteases. These enzymes are crucial in physiological processes like blood coagulation, inflammation, and tissue remodeling. ontosight.aiontosight.ai The inhibitory mechanism of benzamidine derivatives is often competitive, where the positively charged amidine group mimics the side chains of arginine or lysine, allowing it to bind in the S1 pocket of trypsin-like serine proteases. This interaction is stabilized by a salt bridge with a conserved aspartate residue at the bottom of the pocket. nih.gov

Benzamidine and its substituted derivatives have been extensively studied as inhibitors of serine proteases. ontosight.ainih.gov The nature and position of substituents on the benzene (B151609) ring can significantly influence both the potency and selectivity of inhibition. nih.gov For instance, a quantitative structure-activity relationship (QSAR) analysis on a series of substituted benzamidines indicated that the binding interactions with proteases like plasmin and C1s are affected by the substituent's hydrophobicity and electron-donating properties, while interaction with thrombin is primarily influenced by hydrophobicity alone. nih.gov

While specific kinetic data for 3-Chloro-benzamidine is not extensively detailed in the surveyed literature, the inhibitory constants (Ki) for the parent compound, benzamidine, have been established for several human serine proteases. This data provides a baseline for understanding the general inhibitory profile of this class of compounds.

Table 1: Inhibition Constants (Ki) for Benzamidine Against Various Serine Proteases This table displays data for the parent compound, Benzamidine, to provide context for the inhibitory profile of this chemical class. Specific Ki values for the this compound derivative were not available in the cited literature.

| Enzyme | Ki (µM) |

|---|---|

| Tryptase | 20 medchemexpress.com |

| Trypsin | 21 medchemexpress.com |

| uPA (urokinase-type Plasminogen Activator) | 97 medchemexpress.com |

| Factor Xa | 110 medchemexpress.com |

| Thrombin | 320 medchemexpress.com |

| tPA (tissue-type Plasminogen Activator) | 750 medchemexpress.com |

The development of derivatives aims to enhance selectivity. For example, modifications can shift the selectivity profile away from common targets like thrombin and factor Xa towards other proteases such as matriptase. tandfonline.com

Research has largely focused on the interaction of benzamidine derivatives with known serine proteases involved in the coagulation cascade. ontosight.ai Systematic screening of this compound against a broad panel of diverse enzyme families to identify novel or unexpected enzymatic targets is not extensively documented in publicly available scientific literature.

Serine Protease Inhibition Profiles and Selectivity

Receptor Binding Assays and Allosteric Modulation Investigations

While enzyme inhibition is the most studied activity of benzamidines, some research points towards interactions with other major classes of drug targets, such as G-protein coupled receptors (GPCRs).

GPCRs represent a large family of transmembrane proteins that are crucial for signal transduction. frontiersin.org Their activity can be influenced by allosteric modulators that bind to sites distinct from the endogenous ligand (orthosteric) binding site. frontiersin.orgnih.gov

There is evidence that the benzamidine moiety can interact with GPCRs. For example, benzamidine itself has been shown to act as a negative allosteric modulator of ligand binding to the leukotriene B4 receptor (BLT1), a class A GPCR. nih.govresearchgate.net Furthermore, the benzamidine group of a known inverse agonist was found to extend into a deep binding pocket of the LTB4 receptor. rsc.org These findings suggest that the benzamidine scaffold has the potential for GPCR interaction. However, specific binding assays or allosteric modulation studies focused directly on this compound and its effects on GPCRs are not detailed in the available research.

Ion channels are another major class of transmembrane proteins critical for cellular signaling. While some complex molecules incorporating a chloro-benzamidine-like structure have been evaluated for activity on ion channels, there is no specific data in the surveyed literature detailing the direct effects or modulation mechanisms of this compound on the function of ion channels. researchgate.netrsc.org

G-Protein Coupled Receptor (GPCR) Interaction Studies

Cellular Pathway Perturbation and Signal Transduction Analysis

The ultimate effect of a bioactive compound on cellular physiology is determined by its ability to perturb signaling pathways. Analysis of these perturbations can reveal the compound's mechanism of action at a systems level.

While benzamidine is commonly used in laboratory settings as a general protease inhibitor in lysis buffers to prevent protein degradation during cellular analysis, this application does not inform on its specific effects on signal transduction pathways. pnas.orgnih.gov